molecular formula C21H18N2O5S2 B2507025 (Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide CAS No. 476664-36-5

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide

Cat. No. B2507025
CAS RN: 476664-36-5
M. Wt: 442.5
InChI Key: YMIUQQRJQSNOEW-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic compound, possibly used as an intermediate in organic synthesis . It contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural element in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d][1,3]dioxin-4-one derivatives can be synthesized from salicylic acids and acetylenic esters. The reaction is mediated by CuI and NaHCO3 in acetonitrile .

Scientific Research Applications

Antimicrobial Activity

Rhodanine-3-acetic acid-based amides and derivatives demonstrate significant antimicrobial potential against a variety of bacterial, mycobacterial, and fungal pathogens. These compounds have been found active against Mycobacterium tuberculosis, non-tuberculous mycobacteria, and Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing drug-resistant infections (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory Activity

Several derivatives of this compound class have demonstrated significant anti-inflammatory activity. Notably, specific derivatives synthesized through the modification of N-(3-chloro-4-fluorophenyl) structures showed notable anti-inflammatory effects, indicating the potential for the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Anticancer Activity

Novel 4-thiazolidinones containing benzothiazole moieties have been screened for their antitumor properties, with some compounds showing anticancer activity against various cancer cell lines including leukemia, melanoma, lung, colon, and breast cancers. This suggests the potential utility of these compounds in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Antioxidant and Anti-inflammatory Compounds

A series of novel compounds synthesized as N-(4-aryl-1,3-thiazol-2-yl) and N-(1,3-benzothiazol-2-yl) derivatives have shown promising antioxidant and anti-inflammatory activity, indicating their dual therapeutic potential (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Structural Analysis

Studies on crystal structures of related compounds provide insights into their chemical behavior and potential interactions with biological targets, which is crucial for the design of more effective therapeutic agents (Galushchinskiy, Slepukhin, & Obydennov, 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-2-26-15-6-3-13(4-7-15)9-18-20(25)23(21(29)30-18)11-19(24)22-14-5-8-16-17(10-14)28-12-27-16/h3-10H,2,11-12H2,1H3,(H,22,24)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIUQQRJQSNOEW-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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